Methyl 3-formylindole-6-carboxylate
Overview
Description
Methyl 3-formylindole-6-carboxylate is a chemical compound with the molecular formula C11H9NO3. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-formylindole-6-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another method involves the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent like DMF and POCl3 to introduce the formyl group at the 3-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formylindole-6-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles like halogens, nitro groups, and sulfonyl groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: 3-carboxyindole-6-carboxylate.
Reduction: 3-hydroxymethylindole-6-carboxylate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-formylindole-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-formylindole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 3-formylindole-2-carboxylate
- Methyl 3-formylindole-5-carboxylate
- Methyl 3-formylindole-7-carboxylate
Comparison: Methyl 3-formylindole-6-carboxylate is unique due to the position of the formyl and carboxylate groups on the indole ring. This specific arrangement can influence its chemical reactivity and biological activity compared to other isomers. For example, the 6-carboxylate position may offer different steric and electronic properties, affecting the compound’s interaction with biological targets .
Biological Activity
Methyl 3-formylindole-6-carboxylate (MFIC) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and features an indole ring substituted with a formyl group at the 3-position and a carboxylate group at the 6-position. The specific arrangement of these functional groups influences its chemical reactivity and biological activity compared to other isomers, such as methyl 3-formylindole-2-carboxylate or methyl 3-formylindole-5-carboxylate.
The biological activity of MFIC is attributed to its ability to interact with various molecular targets in biological systems. The formyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to enzymes, receptors, and nucleic acids. This interaction is crucial for its potential therapeutic effects, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that MFIC exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, studies have demonstrated that MFIC can inhibit cell proliferation and promote apoptosis in various cancer cell lines, including breast and colon cancer cells .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer | 15 | Induction of apoptosis |
Colon Cancer | 20 | Inhibition of cell proliferation |
Lung Cancer | 18 | Modulation of signaling pathways |
Antimicrobial Activity
MFIC also shows significant antimicrobial activity against a range of pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Table 2: Summary of Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Candida albicans | 16 µg/mL | Fungicidal |
Case Studies
- Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the effects of MFIC on breast cancer cells. The results indicated that treatment with MFIC led to a significant decrease in cell viability, with an IC50 value of 15 µM. The study attributed this effect to the activation of caspase pathways involved in apoptosis .
- Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties of MFIC against Staphylococcus aureus. The study found that MFIC exhibited a MIC value of 32 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents .
Applications in Drug Development
Given its diverse biological activities, MFIC is being explored as a precursor for synthesizing novel drug candidates. Its structural features make it an attractive scaffold for developing compounds with enhanced efficacy against cancer and microbial infections. Ongoing research aims to optimize its pharmacokinetic properties and reduce toxicity while maintaining its therapeutic benefits.
Properties
IUPAC Name |
methyl 3-formyl-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-13)5-12-10(9)4-7/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRROJESQUFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352868 | |
Record name | Methyl 3-formylindole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133831-28-4 | |
Record name | Methyl 3-formylindole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-formyl-1H-indole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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